N-(3-chlorobenzoyl)-N'-(2,6-dimethylphenyl)thiourea
Description
Properties
IUPAC Name |
3-chloro-N-[(2,6-dimethylphenyl)carbamothioyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2OS/c1-10-5-3-6-11(2)14(10)18-16(21)19-15(20)12-7-4-8-13(17)9-12/h3-9H,1-2H3,(H2,18,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVKJWZMAZQQZAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=S)NC(=O)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chlorobenzoyl)-N'-(2,6-dimethylphenyl)thiourea is a thiourea derivative that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This compound, like many thiourea derivatives, exhibits a range of pharmacological effects, making it a subject of various research studies.
Anticancer Activity
Thiourea derivatives, including this compound, have shown significant anticancer properties. Research indicates that these compounds can inhibit the growth of various cancer cell lines and may reverse treatment resistance. For instance, studies have reported IC50 values ranging from 3 to 14 µM against specific cancer cell lines, demonstrating their potential as effective anticancer agents .
Table 1: Anticancer Activity of Thiourea Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | <20 |
| N-(6-cyano-BT-2-yl)-N'-(p-MeObenzyl)urea | U937 | 16.23 |
| Bis-thiourea structure | Human leukemia | 1.50 |
Antimicrobial Activity
The antimicrobial potential of thiourea derivatives is another area of interest. Studies have shown that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria. For example, the synthesized derivatives demonstrated minimum inhibitory concentrations (MICs) effective against common bacterial strains such as Staphylococcus aureus and Escherichia coli.
Table 2: Antimicrobial Activity of Thiourea Derivatives
| Compound | Bacterial Strain | MIC (mg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 6 |
| N1,N3-bis[[3,5-bis(trifluoromethyl)phenyl]carbamothioyl]isophthalamide | E. coli | 4 |
Antioxidant Activity
In addition to anticancer and antimicrobial properties, thiourea derivatives exhibit significant antioxidant activity. For example, one study reported a reducing potential with an IC50 value of 52 µg/mL against ABTS free radicals and a DPPH assay value of 45 µg/mL for certain thiourea derivatives .
Table 3: Antioxidant Activity of Thiourea Derivatives
| Compound | Assay Type | IC50 (µg/mL) |
|---|---|---|
| This compound | ABTS | 52 |
| Another thiourea derivative | DPPH | 45 |
The biological activities of thiourea derivatives are attributed to their ability to interact with specific molecular pathways involved in disease processes. For instance, they may inhibit enzymes critical for cancer cell proliferation or modulate oxidative stress pathways . Molecular docking studies have also indicated that these compounds can bind effectively to target proteins involved in cancer progression.
Study on Anticancer Properties
A detailed case study evaluated the anticancer effects of a series of thiourea derivatives on pancreatic and breast cancer cell lines. The results indicated that compounds with specific substituents on the aromatic rings exhibited enhanced potency against these cancers. The study highlighted the importance of structural modifications in optimizing biological activity .
Study on Antimicrobial Efficacy
Another case study focused on the antimicrobial properties of various thiourea derivatives against clinical isolates. The findings revealed that certain modifications led to increased activity against resistant strains of bacteria, suggesting potential applications in developing new antibiotics .
Comparison with Similar Compounds
Comparison with Structurally Similar Thiourea Derivatives
Positional Isomers and Halogenation Effects
(a) N-(2-chlorobenzoyl)-N'-(2,6-dimethylphenyl)thiourea
- CAS No.: 428486-50-4
- Molecular Formula : C₁₆H₁₅ClN₂OS (same as target compound)
- Key Difference : The chlorine atom is at the ortho position of the benzoyl ring instead of the meta position.
- Implications: Positional isomerism affects dipole moments and intermolecular interactions.
(b) 1-(3-chlorophenyl)-3-(2,6-dichlorobenzoyl)thiourea
- Structure : Features a 3-chlorophenyl group and a 2,6-dichlorobenzoyl group.
- Key Difference : Increased halogenation (three chlorine atoms vs. one in the target compound).
- Research Findings : Higher halogen content enhances electron-withdrawing effects, which may improve stability but reduce bioavailability due to increased hydrophobicity .
Substituent Modifications on the Aromatic Rings
(a) 3-Acetyl-1-(2,6-dimethylphenyl)thiourea
- CAS No.: Not provided (see ).
- Molecular Formula : C₁₁H₁₄N₂OS
- Key Difference : Replaces the 3-chlorobenzoyl group with an acetyl group (-COCH₃).
- This derivative exhibits shorter C–S and C–N bond lengths (1.68 Å and 1.34 Å, respectively), suggesting stronger conjugation within the thiourea core .
(b) N-[(Dimethylamino)methylene]-N'-(2,6-dimethylphenyl)thiourea
- CAS No.: 99590-62-2
- Molecular Formula : C₁₂H₁₇N₃S
- Key Difference: Incorporates a dimethylamino methylene group (-N=C(N(CH₃)₂)) instead of chlorobenzoyl.
- Implications: The dimethylamino group introduces basicity and hydrogen-bonding capacity, which could enhance solubility in polar solvents. However, this modification may reduce thermal stability compared to halogenated analogs .
Agrochemical Derivatives with Similar Phenyl Groups
(a) Metalaxyl and Benalaxyl
- Structures : Methyl N-(2,6-dimethylphenyl)-N-(methoxyacetyl)-DL-alanine (metalaxyl) and methyl N-(2,6-dimethylphenyl)-N-(phenylacetyl)-DL-alanine (benalaxyl).
- Key Difference : Alanine ester backbone instead of thiourea.
- Applications : Both are fungicides targeting oomycetes. The thiourea moiety in the target compound may offer a broader spectrum of biological activity due to its ability to chelate metal ions .
Structural and Electronic Data Comparison
Q & A
Q. What are the common synthetic routes for N-(3-chlorobenzoyl)-N'-(2,6-dimethylphenyl)thiourea, and how can reaction conditions be optimized?
The synthesis typically involves a two-step process:
Acyl chloride activation : React 3-chlorobenzoyl chloride with ammonium thiocyanate in acetone to form an intermediate isothiocyanate.
Nucleophilic substitution : Add 2,6-dimethylaniline to the intermediate under reflux (3–6 hours) to yield the thiourea derivative .
Optimization strategies :
- Solvent choice (e.g., acetone for solubility and reactivity).
- Reflux duration adjustment to minimize byproducts.
- Purification via recrystallization (acetonitrile or ethanol) to achieve >95% purity, verified by melting point consistency and IR spectroscopy (C=O stretch at ~1700 cm⁻¹, C=S at ~710 cm⁻¹) .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- IR spectroscopy : Identifies functional groups (e.g., N–H stretch at ~3150 cm⁻¹, C=O at ~1698 cm⁻¹, C=S at ~710 cm⁻¹) .
- NMR spectroscopy : Confirms substitution patterns (e.g., aromatic protons in 2,6-dimethylphenyl group at δ 6.8–7.2 ppm) .
- X-ray crystallography : Resolves molecular conformation and hydrogen-bonding networks using SHELXL refinement (e.g., intramolecular N–H···S interactions) .
- Mass spectrometry : Validates molecular weight (e.g., ESI-MS m/z 363.08 for [M+H]⁺) .
Q. What safety protocols are essential when handling this compound?
- Personal protective equipment (PPE) : Gloves, lab coat, and goggles to avoid dermal contact .
- Ventilation : Use fume hoods due to potential dust inhalation risks.
- Waste disposal : Segregate chemical waste and consult certified disposal services per SDS guidelines .
- First aid : Immediate rinsing for skin/eye exposure and medical consultation .
Advanced Research Questions
Q. How do crystallographic data from SHELXL refinements inform molecular reactivity and stability?
SHELXL refines bond lengths, angles, and displacement parameters to reveal:
- Intramolecular hydrogen bonds : Stabilize planar conformations (e.g., N–H···S interactions in N-(5-chloro-3-methylphenyl) derivatives) .
- Torsion angles : Influence π-π stacking (e.g., dihedral angles <10° between aromatic rings enhance crystal packing) .
- Thermal ellipsoids : Indicate flexibility of substituents (e.g., 2,6-dimethylphenyl rotation barriers) .
These insights guide predictions of solubility, bioavailability, and intermolecular interactions in biological systems.
Q. How can contradictions in reported biological activity data be systematically resolved?
- Reproducibility checks : Standardize assay conditions (e.g., cell lines, incubation time, and concentration ranges) .
- Purity validation : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >98% purity, as impurities like unreacted aniline derivatives may skew results .
- Structural analogs : Compare activity of N-(3-chlorobenzoyl) derivatives with N-(2,6-dichlorophenyl) variants to isolate substituent effects .
Q. What experimental designs are used to study enzyme inhibition mechanisms?
- Kinetic assays : Determine IC₅₀ values via spectrophotometric monitoring of substrate depletion (e.g., acetylcholinesterase inhibition) .
- Docking simulations : Use Schrödinger Suite or AutoDock to model ligand-enzyme interactions (e.g., binding to catalytic triads) .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish competitive vs. allosteric inhibition .
Q. How do substituents on the aryl rings modulate physicochemical properties?
- Electron-withdrawing groups (e.g., Cl) : Increase lipophilicity (logP >3.5) and enhance membrane permeability .
- Steric effects : 2,6-Dimethyl groups restrict rotational freedom, reducing entropy penalties during binding .
- Computational modeling : Density Functional Theory (DFT) calculates electrostatic potential maps to predict nucleophilic/electrophilic sites .
Q. What methodologies optimize yield in large-scale synthesis for pharmacological studies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
